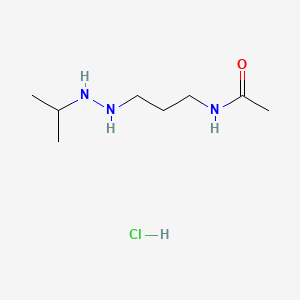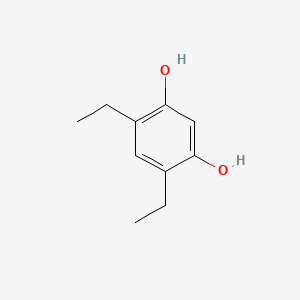
4,5-Dibromo-1,5-diphenylpent-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-1,5-diphenylpent-1-en-3-one is a brominated organic compound characterized by its unique structure, which includes two bromine atoms, two phenyl groups, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 1,5-diphenylpent-1-en-3-one using bromine in an inert solvent like dichloromethane. The reaction typically requires cooling to maintain control over the reaction rate and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the synthesis of 4,5-Dibromo-1,5-diphenylpent-1-en-3-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reagent addition and reaction conditions can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibromo-1,5-diphenylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkenes.
Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkenes.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-1,5-diphenylpent-1-en-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 4,5-Dibromo-1,5-diphenylpent-1-en-3-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-1,5-diphenylpent-1-en-3-one is unique due to its specific structural features, including the presence of bromine atoms and the conjugated enone system. Similar compounds include:
1,5-Diphenylpent-1-en-3-one: Lacks bromine atoms.
4,5-Dibromopent-1-en-3-one: Lacks phenyl groups.
1,5-Diphenylpent-1-en-4-one: Different position of the ketone group.
Eigenschaften
CAS-Nummer |
58225-27-7 |
|---|---|
Molekularformel |
C17H14Br2O |
Molekulargewicht |
394.1 g/mol |
IUPAC-Name |
4,5-dibromo-1,5-diphenylpent-1-en-3-one |
InChI |
InChI=1S/C17H14Br2O/c18-16(14-9-5-2-6-10-14)17(19)15(20)12-11-13-7-3-1-4-8-13/h1-12,16-17H |
InChI-Schlüssel |
QWRCGOMWOXYYBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C(C(C2=CC=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


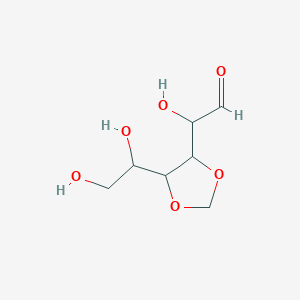
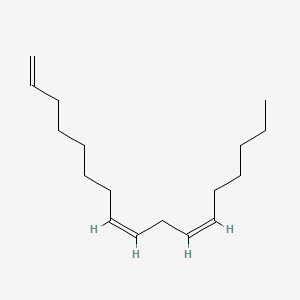
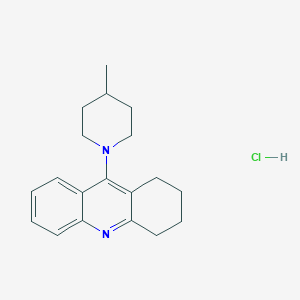
![[1,1-Biphenyl]-2-ol,5-amino-4-ethyl-](/img/structure/B15346499.png)

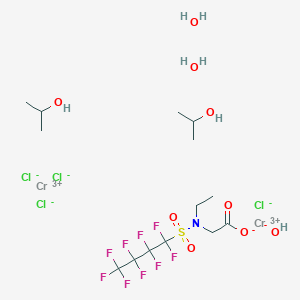
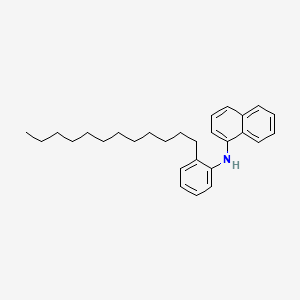
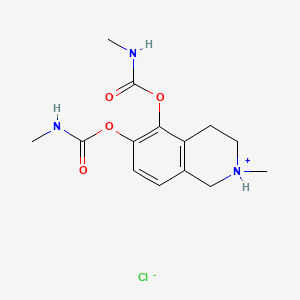
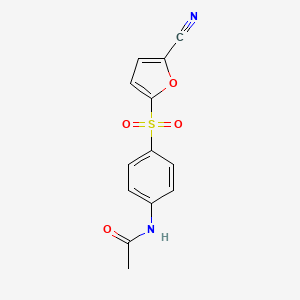
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
